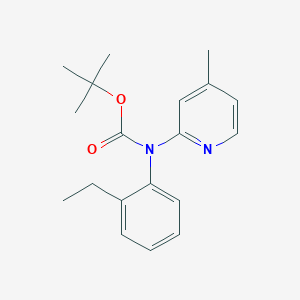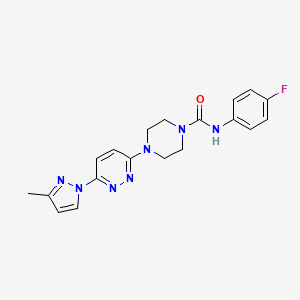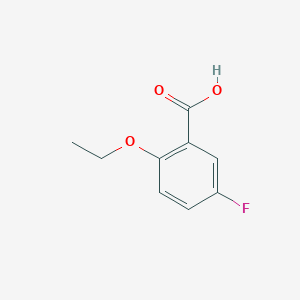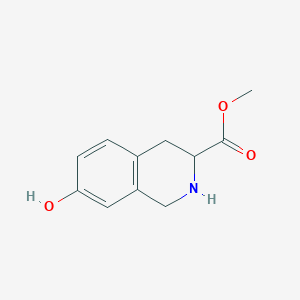
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as TEPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEPC belongs to the class of carbamate compounds and is synthesized through a multi-step process.
Wirkmechanismus
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. Additionally, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also reduces the levels of reactive oxygen species (ROS) and inhibits lipid peroxidation. Furthermore, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exhibits low toxicity and is well-tolerated in animal models. However, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, the optimal dosage and administration route of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate for therapeutic applications are yet to be determined.
Zukünftige Richtungen
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the molecular mechanisms underlying the therapeutic effects of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate can be further elucidated. Furthermore, the development of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate analogs with improved pharmacological properties can be explored.
Conclusion
In conclusion, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through multiple mechanisms and exhibits several biochemical and physiological effects. While Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has some limitations for lab experiments, it has several potential future directions for scientific research.
Synthesemethoden
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2-ethylphenyl isocyanate, followed by the addition of 4-methylpyridine-2-carboxylic acid. The final product is obtained through purification and isolation processes. The synthesis of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-6-15-9-7-8-10-16(15)21(18(22)23-19(3,4)5)17-13-14(2)11-12-20-17/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGIHEXCCRSLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757078 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)



![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)


